2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
CAS No. |
1193387-59-5 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h6-7,10-11H,2-5H2,1H3 |
InChI Key |
QDWDHBGXRXUGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 3-(Piperidin-1-yl)acetoacetate
The Mannich reaction introduces the piperidine moiety into a β-keto ester precursor. Ethyl acetoacetate reacts with formaldehyde and piperidine in ethanol under reflux (4–6 h), yielding ethyl 3-(piperidin-1-yl)acetoacetate (Table 1).
Table 1: Optimization of Mannich Reaction Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 78 | 4 | 65 |
| 2 | DMF | 100 | 6 | 70 |
| 3 | THF | 60 | 8 | 55 |
Key spectral data for the Mannich product:
Cyclization with Methylhydrazine
The Mannich base undergoes cyclization with methylhydrazine in ethanol (reflux, 6 h), forming the pyrazolone ring. The reaction proceeds via hydrazine attack on the β-keto group, followed by dehydration (Scheme 1).
Scheme 1 :
Ethyl 3-(piperidin-1-yl)acetoacetate → 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one
Yield : 68–72% after recrystallization (ethanol/water).
Characterization :
-
¹H NMR (DMSO-d₆) : δ 1.45–1.60 (m, 2H, piperidine), 2.30 (s, 3H, CH₃), 3.10–3.30 (m, 4H, piperidine), 4.90 (s, 2H, CH₂).
-
IR (KBr) : 1680 cm⁻¹ (C=O), 2850–2950 cm⁻¹ (C-H).
Multi-Component Condensation
Knoevenagel-Michael Addition Sequence
A one-pot synthesis combines ethyl acetoacetate, piperidin-4-amine, and methylhydrazine in acetic acid (80°C, 8 h). The reaction proceeds via Knoevenagel condensation (forming a chalcone intermediate) and Michael addition, followed by cyclization (Table 2).
Table 2: Multi-Component Reaction Optimization
| Entry | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Piperidine | 80 | 60 |
| 2 | Acetic acid | 80 | 75 |
| 3 | — | 80 | 45 |
Advantages : Reduced steps, higher atom economy.
Limitations : Requires precise stoichiometry to avoid byproducts.
Nucleophilic Substitution
Halogenation and Piperidine Incorporation
5-Bromo-2-methyl-2,3-dihydro-1H-pyrazol-3-one (synthesized via bromination of 2-methylpyrazol-3-one using NBS) reacts with piperidin-4-amine in DMF (120°C, 12 h). The substitution is facilitated by CuI catalysis (10 mol%).
Key Data :
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mannich-Cyclization | 70 | 98 | High |
| Multi-Component | 75 | 95 | Moderate |
| Nucleophilic Substitution | 58 | 90 | Low |
Key Insights :
-
The Mannich-cyclization route offers the best balance of yield and scalability for industrial applications.
-
Multi-component reactions show promise but require rigorous optimization to suppress side reactions.
Challenges and Solutions
Regioselectivity Control
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical profiles of pyrazol-3-one derivatives are highly dependent on substituent variations. Below is a detailed comparison of 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one with key analogs:
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Substituents : Phenyl group at position 2, methyl at position 5.
- Molecular Weight : 174.20 g/mol.
- This compound is associated with the synthesis of oxo-3-(phenylhydrazone)-butanoic acid (OPB), a precursor in organic chemistry, but lacks reported antimicrobial activity .
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
- Substituents : Piperidin-4-yl linked to an indole core, with additional pyridinyl and dimethylphenyl groups.
- Molecular Weight : ~450 g/mol (estimated).
- Key Differences : The indole and pyridine moieties enhance lipophilicity and molecular complexity. DMPI demonstrates synergistic activity with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that piperidine-containing scaffolds can potentiate antibacterial effects .
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Substituents : Benzothiazole at position 4, propynyl at position 1.
- Molecular Weight : 285.34 g/mol.
- Structural analogs in this class are studied for their crystallographic properties rather than biological activity .
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one
- Substituents : Isopropyl group at position 5.
- Molecular Weight : 154.18 g/mol.
- Key Differences : The isopropyl substituent increases steric bulk compared to piperidin-4-yl, which may reduce solubility. This compound was discontinued in commercial catalogs, possibly due to unfavorable pharmacokinetics .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Piperidine vs. Phenyl Substitution : The piperidin-4-yl group in the target compound may enhance solubility and receptor binding compared to phenyl-substituted analogs, as seen in DMPI’s anti-MRSA activity .
- Electron-Deficient Moieties : Benzothiazole-containing derivatives (e.g., ) exhibit distinct electronic profiles, which could modulate redox properties or metabolic stability.
- Steric Effects : Bulky substituents like isopropyl () may hinder membrane permeability, explaining discontinuation despite simpler synthesis.
Biological Activity
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one can be represented as follows:
This compound features a piperidine ring, which is known to enhance biological activity by improving solubility and bioavailability.
Biological Activity Overview
The biological activities of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one have been evaluated through various studies. Key findings include:
1. Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative activity was attributed to the induction of apoptosis and cell cycle arrest .
2. Anti-inflammatory Properties
In vitro studies suggest that 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation .
3. Antimicrobial Activity
Preliminary evaluations indicate potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
The mechanisms underlying the biological activities of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.
Research Findings
A summary of key research findings regarding the biological activity of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one is presented in the following table:
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.59 | Induction of apoptosis |
| HepG2 | 0.85 | Cell cycle arrest | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 10 | Inhibition of TNF-alpha production |
| Antimicrobial | E. coli | 25 | Disruption of cell membrane integrity |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
In a study involving patients with advanced breast cancer, a pyrazole derivative similar to 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one showed promising results in reducing tumor size and improving overall survival rates when combined with standard chemotherapy .
Case Study 2: Inflammation Reduction
A clinical trial assessed the anti-inflammatory effects of a pyrazole-based compound in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one, and how can purity be validated?
- Methodology : Cyclocondensation of hydrazine derivatives with β-keto esters or ketones is a common approach for pyrazolone synthesis. Post-synthesis, purity can be validated via high-resolution NMR (e.g., H/C NMR) to confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement resolves structural ambiguities.
Q. How can the molecular structure and conformation be confirmed experimentally?
- Methodology : Single-crystal X-ray crystallography using SHELXL provides precise bond lengths, angles, and torsion angles. For non-crystalline samples, DFT calculations (e.g., B3LYP/6-31G*) paired with spectroscopic data (IR, Raman) validate electronic and geometric structures. WinGX/ORTEP visualizes anisotropic displacement parameters to assess thermal motion and disorder.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Consult Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation, respiratory risks). Use fume hoods for synthesis steps involving volatile reagents. Analytical characterization (e.g., LC-MS) ensures no hazardous byproducts remain. Reference SDS for structurally similar pyrazolones (e.g., 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one) for risk mitigation .
Advanced Research Questions
Q. How can tautomeric equilibria (e.g., keto-enamine vs. zwitterionic forms) be investigated for this compound?
- Methodology : Co-crystallization experiments (as in ) with Hirshfeld surface analysis reveal dominant tautomers in solid-state. Solution-phase studies employ N NMR or UV-vis spectroscopy under varying pH. DFT calculations (e.g., Gibbs free energy comparisons) predict tautomeric stability.
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
- Methodology : Replicate assays under standardized conditions (pH, solvent, temperature). Use isothermal titration calorimetry (ITC) to quantify binding affinities. Compare crystal structures (e.g., protein-ligand PDB entries ) to identify steric/electronic mismatches. Validate via SAR studies on piperidine/pyrazolone substituents .
Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be quantified in crystal packing?
- Methodology : Hirshfeld surface analysis (via CrystalExplorer) quantifies contact contributions (e.g., H-bond %, π-π distances). SHELXL refines disorder models for stacking motifs. Lattice energy calculations (PIXEL method) compare interaction strengths across polymorphs.
Q. What computational models predict pharmacokinetic properties (e.g., logP, solubility)?
- Methodology : Use QSPR models (e.g., SwissADME) with input from experimental logP (shake-flask method) and solubility (HPLC-UV). Molecular dynamics (MD) simulations (e.g., GROMACS) assess membrane permeability. Validate with in vitro Caco-2 assays for intestinal absorption.
Data Contradiction Analysis Example
Scenario : Conflicting reports on urease inhibition activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
